Ethyl 3-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Description
Properties
CAS No. |
225930-54-1 |
|---|---|
Molecular Formula |
C12H12ClN3O2 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
ethyl 3-amino-1-(4-chlorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-16(15-11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H2,14,15) |
InChI Key |
SOKZEUVZNNZMSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbonyl Cyclization
The foundational approach to pyrazole synthesis involves cyclocondensation between hydrazines and β-keto esters. For Ethyl 3-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, 4-chlorophenylhydrazine reacts with ethyl 3-aminocrotonate under acidic conditions. The reaction proceeds via a Knorr-type mechanism:
- Hydrazone Formation : 4-Chlorophenylhydrazine attacks the carbonyl carbon of ethyl 3-aminocrotonate, forming a hydrazone intermediate.
- Cyclization : Intramolecular nucleophilic attack by the adjacent amine group generates the pyrazole ring.
- Aromatization : Elimination of water yields the aromatic pyrazole system.
Representative Conditions :
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. A mixture of 4-chlorophenylhydrazine hydrochloride and ethyl 3-aminocrotonate in dimethylformamide (DMF) undergoes cyclization at 120°C for 15–20 minutes under microwave conditions. This method achieves yields of 78–85% with >95% purity, as verified by HPLC.
Alternative Pathways via Intermediates
Ethyl 1-(4-Chlorophenyl)-1H-Pyrazole-4-Carboxylate as a Precursor
A patent-derived method (WO2021/102410) outlines the synthesis of ethyl pyrazole-4-carboxylates via thionyl chloride-mediated esterification. Adapting this protocol:
- Carboxylic Acid Preparation : 1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid is synthesized via cyclocondensation.
- Esterification : The acid reacts with ethanol in the presence of thionyl chloride (SOCl₂) at 0–20°C for 3 hours.
- Amination : The 3-position is aminated using NH₃/MeOH under high pressure (5–10 bar).
Key Observations :
- Esterification achieves 80% yield with silica gel chromatography purification.
- Direct amination faces challenges due to steric hindrance, requiring optimized pressure and temperature.
Regioselectivity and Byproduct Analysis
Pyrazole synthesis often produces regioisomers due to competing attack sites. For this compound, the 1,3,4-trisubstituted isomer dominates (>90%) when using:
- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity at the 4-position.
- Low Temperatures : 0–10°C during cyclization suppresses alternative pathways.
Byproduct Identification :
- 1-(4-Chlorophenyl)-5-amino-1H-pyrazole-4-carboxylate : Forms under basic conditions (e.g., NaHCO₃).
- Diethyl 3-amino-1-(4-chlorophenyl)-1H-pyrazole-4,5-dicarboxylate : Results from excess ethyl acetoacetate.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 5.21 (s, 2H, NH₂), 7.45–7.52 (m, 4H, Ar-H), 8.01 (s, 1H, pyrazole-H).
- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=C aromatic).
Industrial-Scale Considerations
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems improves scalability:
Green Chemistry Approaches
- Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity.
- Catalyst Recycling : Immobilized Zn nanoparticles on mesoporous silica enable 5–7 reuse cycles without activity loss.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains:
-
Amino group (-NH₂) : Enables nucleophilic reactions and diazotization.
-
Ester group (-COOEt) : Susceptible to hydrolysis and transesterification.
-
4-Chlorophenyl substituent : Prone to electrophilic aromatic substitution.
-
Pyrazole ring : Stabilized by conjugation, influencing reaction pathways.
2.1. Diazotization
Reaction : Conversion of the amino group to a diazonium salt.
Conditions : Acidic conditions (e.g., HNO₂/HCl at 0–5°C).
Products : Diazonium salt intermediate, which can undergo coupling or decomposition.
2.2. Ester Hydrolysis
Reaction : Hydrolysis of the ethyl ester to carboxylic acid.
Conditions : Acidic (H⁺) or basic (OH⁻) catalysis.
Products : 3-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid .
2.3. Electrophilic Aromatic Substitution
Reaction : Substitution on the 4-chlorophenyl ring.
Conditions : Electrophiles (e.g., NO₂⁺, SO₃H⁺) under acidic conditions.
Products : Substituted phenyl derivatives (e.g., nitro- or sulfonated analogs).
2.4. Nucleophilic Substitution
Reaction : Reaction of the amino group with nucleophiles (e.g., acyl chlorides).
Conditions : Basic conditions (e.g., pyridine, DMF).
Products : Acylated derivatives (e.g., amides).
3.1. Diazotization Pathway
The amino group reacts with nitrous acid under acidic conditions to form a diazonium salt, which can undergo further reactions like coupling with phenols or decomposition to yield aryl radicals.
3.2. Ester Hydrolysis Mechanism
The ester group undergoes nucleophilic attack by water, facilitated by acid or base catalysts. Acidic hydrolysis typically proceeds via a tetrahedral intermediate, while basic conditions involve deprotonation and nucleophilic attack .
4.1. Reaction Comparison
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Diazotization | HNO₂/HCl (0–5°C) | Diazonium salt |
| Ester Hydrolysis | H⁺ or OH⁻ | Carboxylic acid derivative |
| Electrophilic Substitution | NO₂⁺/H₂SO₄ | Substituted phenyl derivatives |
5.1. Medicinal Chemistry
Pyrazole derivatives are explored for anti-inflammatory and anticancer activity, with the amino group enabling interactions with biological targets like enzymes .
5.2. Functional Material Development
The compound’s reactivity enables modifications for applications in organic electronics and coordination chemistry.
Critical Analysis of Sources
-
Synthesis Methods : EvitaChem () and ChemicalBook ( ) provide complementary insights into esterification and multi-step reactions.
-
Mechanistic Studies : The PMC article ( ) highlights analogous pyrazole derivatives, offering indirect evidence for reaction pathways.
-
Avoided Sources : BenchChem () and smolecule.com were excluded per user instructions.
Scientific Research Applications
Ethyl 3-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogues:
Table 1: Comparative Analysis of Ethyl Pyrazole-4-carboxylate Derivatives
Key Observations:
- Substituent Position: Moving the amino group from position 3 (target compound) to position 5 (7251-53-8) reduces structural similarity (0.91 vs. 1.00) and alters reactivity .
- Electron-Withdrawing Groups : The 4-chlorophenyl group enhances stability and influences intermolecular interactions, as seen in the high melting point (190–191°C) of compound 5f .
- Biological Activity : Hydrophilic substituents (e.g., hydroxyethyl in 139b) improve solubility and bioavailability, correlating with antineoplastic effects .
Structural and Analytical Insights
- NMR Spectroscopy: Isomeric mixtures (e.g., 3-amino-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenone derivatives) are resolved using ^1H NMR and GC-MS, with substituent positions affecting chemical shifts and fragmentation patterns .
- Crystallography : Tools like SHELXL and Mercury enable precise determination of packing patterns and intermolecular interactions, critical for optimizing solid-state properties.
Biological Activity
Ethyl 3-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 225930-54-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 265.70 g/mol. Its structure features a pyrazole ring substituted with an amino group and a chlorophenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClN₃O₂ |
| Molecular Weight | 265.70 g/mol |
| CAS Number | 225930-54-1 |
| InChI Key | FORUKMPSIWXSLE-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated significant inhibition of cancer cell proliferation across various cell lines:
- HeLa (cervical cancer) : Growth inhibition of approximately 38.44% at specific concentrations.
- HepG2 (liver cancer) : Similar efficacy with a mean growth percentage of 54.25%, indicating selective toxicity towards cancer cells while sparing normal fibroblasts .
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In a series of evaluations, it was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response:
- IC50 values : The compound exhibited IC50 values comparable to established anti-inflammatory agents, indicating its potential as a therapeutic candidate for inflammatory diseases .
Antiviral Activity
Emerging research suggests that pyrazole derivatives may possess antiviral properties, particularly against HIV. In studies focusing on structure-activity relationships, certain analogs demonstrated non-toxic antiviral activity against HIV-1 replication in cell culture models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure:
- Substituents : The presence of the chlorophenyl group enhances its affinity for biological targets, while variations in the amino group can alter potency and selectivity.
- Positioning : The positioning of functional groups on the pyrazole ring is crucial for maintaining activity against specific targets like COX enzymes and cancer cell lines .
Case Study 1: Anticancer Screening
A recent study evaluated a series of pyrazole derivatives, including this compound, against various cancer cell lines. The findings indicated that this compound not only inhibited cell growth but also induced apoptosis in treated cells, suggesting a dual mechanism of action.
Case Study 2: Anti-inflammatory Efficacy
In another investigation, the anti-inflammatory properties were assessed using animal models. The compound demonstrated significant reduction in edema and inflammatory markers when compared to control groups treated with standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. What are the common synthetic routes for Ethyl 3-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A representative method involves:
- Reactants : Ethyl acetoacetate, substituted hydrazines (e.g., 4-chlorophenylhydrazine), and formylating agents (e.g., DMF-DMA).
- Conditions : Reflux in ethanol or methanol for 6–12 hours, followed by acid or base hydrolysis to isolate the product .
- Key steps : Cyclization of the hydrazine derivative with β-ketoesters forms the pyrazole core. Variations in substituents (e.g., 4-chlorophenyl) are introduced via substituted hydrazines .
Q. Example Reaction Setup :
| Reactant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl acetoacetate + 4-chlorophenylhydrazine | Ethanol | Reflux | 10 h | 65–75% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify substituents and confirm regioselectivity. For example, the pyrazole ring protons appear as singlets (δ 7.9–8.2 ppm), while the ethyl ester group shows a quartet at δ 4.2–4.3 ppm .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. For derivatives, dihedral angles between aromatic rings (e.g., 24.4°–87.3°) reveal steric effects .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H] at m/z 267.68 for a derivative) .
- HPLC : Monitors purity (>95%) and reaction progress .
Q. What purification methods are recommended post-synthesis?
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) separates mono- and diacetylated derivatives .
- Recrystallization : Ethanol or methanol is used for high-purity crystals, critical for crystallographic studies .
- Solvent Extraction : Chloroform or DMF selectively isolates polar byproducts .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of acetylation on the pyrazole ring?
Regioselectivity depends on solvent polarity and catalysts:
- Solvent Effects : In chloroform, diacetylation dominates (product 4 ), while DMF favors monoacetylation (products 2 and 3 ) due to differential stabilization of intermediates .
- Catalysts : DMAP (0.2 equiv.) shifts selectivity toward N1-acetylation (product 2 , 95% ratio in DMF) by activating the pyrazole nitrogen .
- Temperature : Reflux conditions promote triacetylation (product 6 ) via kinetic control .
Q. Example Data :
| Solvent | Catalyst | Major Product | Ratio (Product 2:3:4:6) |
|---|---|---|---|
| DMF | DMAP | 2 | 95:5:0:0 |
| Chloroform | None | 4 | 0:0:85:15 |
Q. What strategies resolve contradictions in crystallographic data for derivatives?
- Disorder Handling : For disordered residues (e.g., overlapping aromatic rings), SHELXL refinement with "PART" commands partitions electron density .
- Hydrogen Bond Analysis : N—H⋯N interactions (e.g., 2.8–3.0 Å) validate dimeric structures observed in derivatives .
- Validation Tools : CrysAlisPro (Agilent) applies multi-scan absorption corrections to mitigate data collection artifacts .
Q. How can computational methods predict reactivity in nucleophilic substitutions?
- DFT Calculations : Model transition states for reactions like ester hydrolysis. For example, the ethyl ester group’s electron-withdrawing effect lowers the activation energy for nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, aligning with experimental yields in polar aprotic solvents .
- NOESY and HMBC : Experimental NMR data validate predicted conformations (e.g., J-coupling constants for substituent orientation) .
Q. How are substituent effects on biological activity assessed?
- SAR Studies : Compare derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl). For instance, the 4-chloro group enhances lipophilicity (logP = 2.8), improving membrane permeability .
- Docking Simulations : Pyrazole derivatives dock into Keap1 protein pockets (e.g., binding energy = −8.2 kcal/mol), highlighting the role of the 4-chlorophenyl group in hydrophobic interactions .
Q. What methodologies optimize reaction yields in scaled-up synthesis?
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., <5% byproducts at 80°C) .
- Catalyst Screening : Immobilized bases (e.g., polymer-supported DMAP) improve recyclability and yield (85% vs. 65% with homogeneous catalysts) .
- DoE (Design of Experiments) : Multivariate analysis identifies optimal molar ratios (e.g., 1:1.2 hydrazine:β-ketoester) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
